

# In-Depth Technical Guide to AG1557: A Potent EGFR Tyrosine Kinase Inhibitor

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## Compound of Interest

Compound Name: AG1557

Cat. No.: B7887027

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## Abstract

**AG1557** is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the quinazoline class of compounds, it demonstrates potent and ATP-competitive inhibition of EGFR, a key regulator of signaling pathways involved in cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling cascade is a hallmark of various human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for **AG1557**, serving as a vital resource for researchers in oncology and drug discovery.

## Chemical Structure and Properties

**AG1557**, also known as Tyrphostin AG-1557, is chemically identified as N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Its structure is characterized by a dimethoxy-substituted quinazoline core linked to an iodophenyl group at the 4-amino position.

Chemical Identifiers

Identifier	Value
IUPAC Name	<b>N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine</b>
Synonyms	Tyrphostin AG-1557
CAS Number	189290-58-2
Molecular Formula	C <sub>16</sub> H <sub>14</sub> IN <sub>3</sub> O <sub>2</sub>
Molecular Weight	407.21 g/mol
SMILES	<chem>COC1=CC2=C(NC3=CC(I)=CC=C3)N=CN=C2C=C1OC</chem>

| InChI Key | FGCLAQLIXMAIHT-UHFFFAOYSA-N |

#### Physicochemical Properties

Property	Value	Source
Appearance	<b>Solid Powder</b>	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[1]</a>
Solubility	DMF: 1 mg/ml DMSO: 1.5 mg/ml DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml Ethanol: 0.5 mg/ml	<a href="#">[2]</a>

| Storage | -20°C [\[2\]](#) |

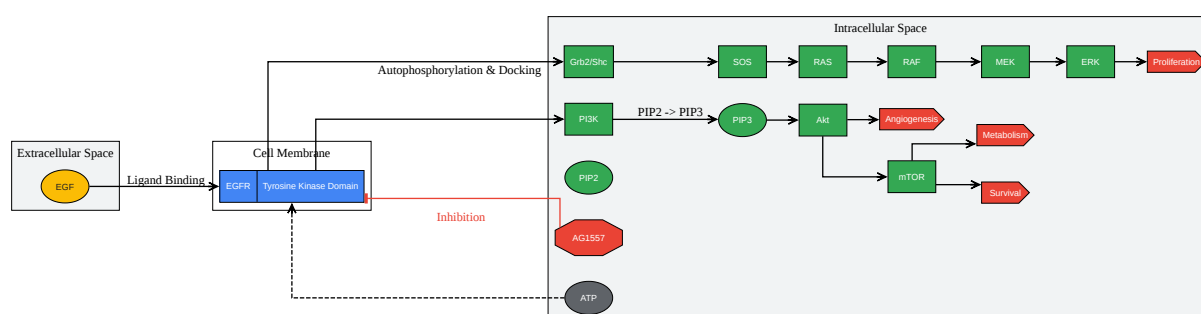
## Mechanism of Action

**AG1557** functions as a potent and ATP-competitive inhibitor of the EGFR tyrosine kinase.[\[3\]](#) The EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF- $\alpha$ ), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and

PI3K/Akt/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration.

By competitively binding to the ATP-binding pocket of the EGFR kinase domain, **AG1557** blocks the phosphorylation of tyrosine residues, thereby inhibiting the activation of the downstream signaling pathways. This disruption of EGFR-mediated signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

## EGFR Signaling Pathway and Inhibition by AG1557



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**Caption:** Simplified EGFR signaling pathway and the inhibitory action of **AG1557**.

## Quantitative Biological Data

The primary reported quantitative measure of **AG1557**'s potency is its pIC50 value against EGFR tyrosine kinase.

Parameter	Value	Target	Reference
pIC50	8.194	EGFR Tyrosine Kinase	

Note: The pIC50 is the negative logarithm of the IC50 value. A pIC50 of 8.194 corresponds to an IC50 of approximately 6.4 nM.

## Experimental Protocols

While specific experimental data for **AG1557** from peer-reviewed primary literature is limited, the following are detailed, representative protocols for assays commonly used to characterize EGFR inhibitors.

### In Vitro EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of **AG1557** against EGFR tyrosine kinase.

Materials:

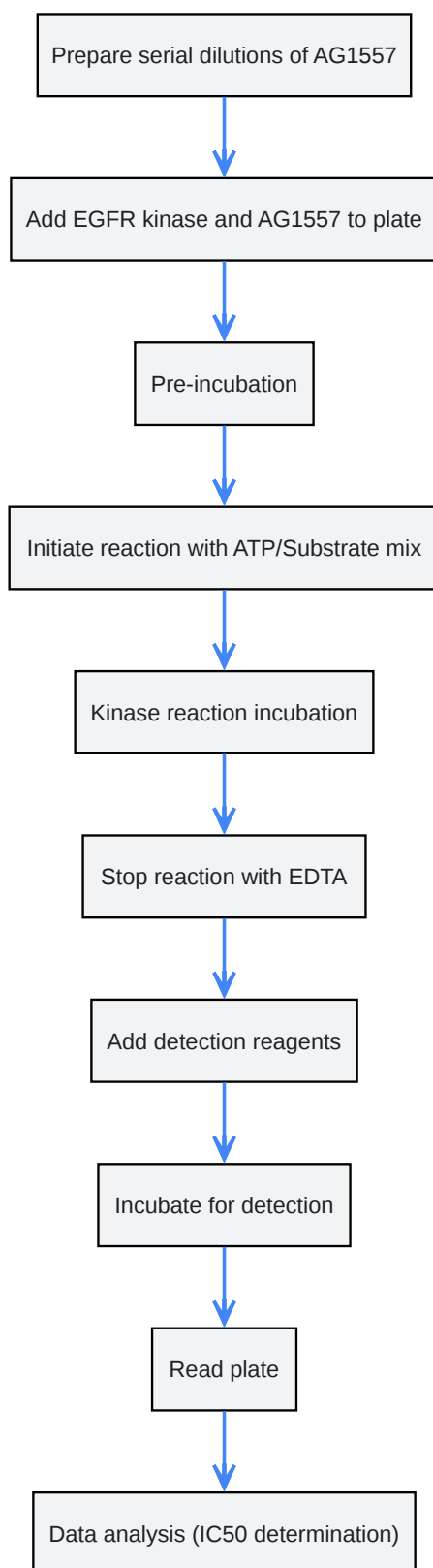
- Recombinant human EGFR kinase domain
- Biotinylated peptide substrate (e.g., a synthetic poly-Glu-Tyr peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **AG1557** stock solution (in DMSO)

- Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay)
- 384-well assay plates

#### Methodology:

- Prepare serial dilutions of **AG1557** in kinase assay buffer.
- Add a fixed concentration of recombinant EGFR kinase to each well of the assay plate, followed by the diluted **AG1557** or DMSO (vehicle control).
- Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a solution containing EDTA.
- Add the detection reagents (e.g., Eu-anti-pY antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.
- Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
- Calculate the percent inhibition for each concentration of **AG1557** relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the **AG1557** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Experimental Workflow: In Vitro Kinase Assay



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**Caption:** Workflow for a typical in vitro EGFR kinase inhibition assay.

## Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit EGFR autophosphorylation within a cellular context.

Objective: To determine the cellular potency of **AG1557** in inhibiting ligand-induced EGFR phosphorylation.

Materials:

- A human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Serum-free medium.
- Recombinant human EGF.
- **AG1557** stock solution (in DMSO).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Antibodies for Western blot or ELISA: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.
- 96-well cell culture plates.

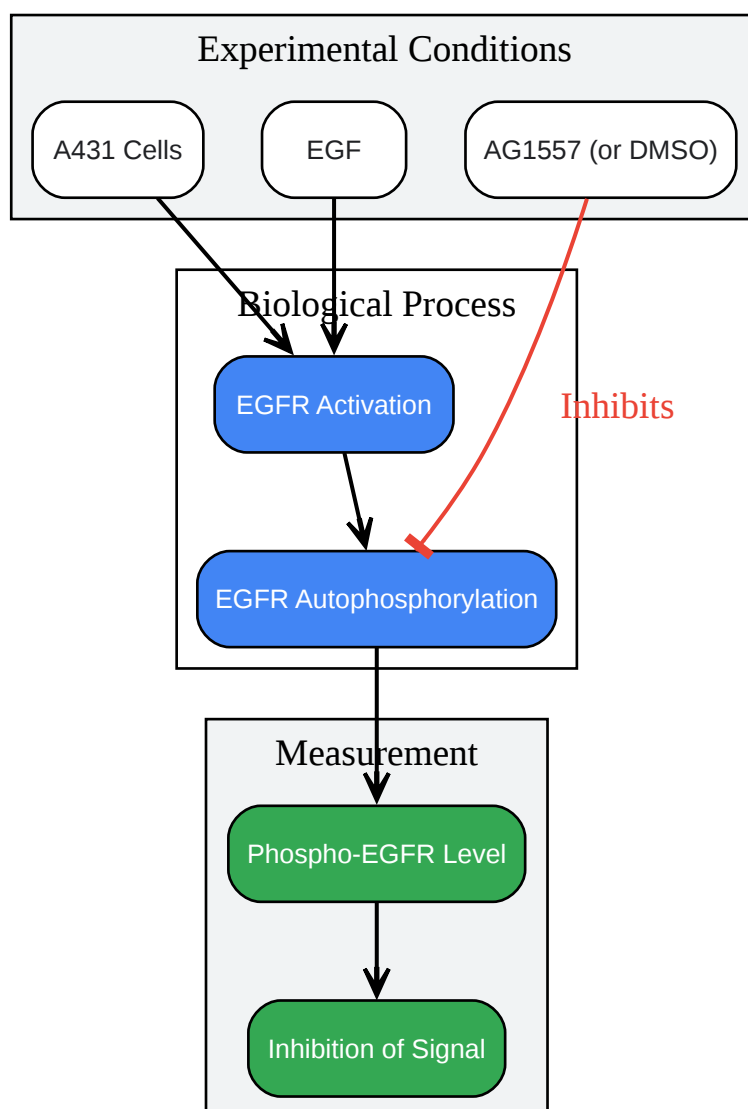
Methodology:

- Seed A431 cells into 96-well plates and allow them to adhere overnight.
- Starve the cells by replacing the growth medium with serum-free medium for 4-24 hours.
- Treat the cells with various concentrations of **AG1557** or DMSO for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a fixed concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

- Aspirate the medium and lyse the cells directly in the wells with ice-cold lysis buffer.
- Quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates using a suitable method such as:
  - Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
  - ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phospho-EGFR and total EGFR.
- Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.
- Calculate the percent inhibition of EGFR phosphorylation for each **AG1557** concentration relative to the EGF-stimulated DMSO control.
- Determine the IC<sub>50</sub> value by plotting percent inhibition versus inhibitor concentration.

## Logical Relationship: Cell-Based Assay Principle





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**Caption:** Logical flow of a cell-based EGFR phosphorylation assay.

## Conclusion

**AG1557** is a well-characterized, potent inhibitor of EGFR tyrosine kinase. Its defined chemical structure and mechanism of action make it a valuable tool for in vitro and cell-based studies aimed at understanding the role of EGFR signaling in cancer and for the preclinical evaluation of novel anti-cancer agents. The provided protocols offer a foundation for the experimental characterization of **AG1557** and similar molecules in a research setting. Further studies are warranted to explore its in vivo efficacy and selectivity profile across the human kinome.

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## References

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